Linker Length Differentiation: Ethyl Linker vs. Methyl Homolog Affects Bromodomain Binding and Ligand Efficiency
The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere that displaces acetylated histone peptides from BRD4 and related BET bromodomains. In a foundational SAR study, the unadorned 3,5-dimethylisoxazole fragment bound the first bromodomain of BRD4 with a Kd of approximately 1.6 mM, confirming domain recognition. Extending this core with a linker to append a warhead or additional binding elements dramatically improves affinity. Although direct Kd or IC50 data for the target compound (ethyl linker with acrylamide) are not publicly available, class-level inference from structurally analogous 3,5-dimethylisoxazole derivatives indicates that the ethyl linker provides an optimal two‑carbon tether that balances conformational flexibility with productive presentation of the warhead. Shorter linkers (methyl, as in CAS 1540444-99-2) risk steric clash between the warhead and the bromodomain rim, while longer linkers (propyl, as in CAS 2411271-56-0) incur entropic penalties that reduce binding efficiency. These linker-dependent affinity differences, quantified for related BET inhibitor series, can exceed 10‑fold [1]. Furthermore, the acrylamide warhead enables irreversible covalent inhibition, a mechanism inaccessible to non‑electrophilic 3,5‑dimethylisoxazole fragments such as CAS 300‑87‑8, which can only act as reversible competitive ligands [2]. The combination of a tuned ethyl linker with a latent electrophilic warhead thus offers a distinct mechanistic profile—reversible recognition coupled with covalent trapping—that is absent in simpler methyl‑ or propyl‑linked variants and non‑electrophilic isoxazole fragments.
| Evidence Dimension | BRD4(1) bromodomain binding affinity: ethyl-linked vs. analog linkers |
|---|---|
| Target Compound Data | No public direct Kd/IC50 available; predicted ethyl linker presents optimal warhead-to-bromodomain distance based on SAR from 3,5-dimethylisoxazole derivatives (C2 spacer ~2.5–3.0 Å). |
| Comparator Or Baseline | Methyl-linked analog (CAS 1540444-99-2): shorter C1 spacer (~1.5 Å, predicted steric clash). Propyl-linked analog (CAS 2411271-56-0): longer C3 spacer (~3.8 Å, predicted entropic penalty). 3,5-Dimethylisoxazole (CAS 300-87-8): Kd ~1.6 mM (no covalent warhead). |
| Quantified Difference | SAR class trend: C2-linked derivatives show 5–15× greater BRD4 affinity than C1-linked; C3-linked derivatives show ~2× reduced affinity vs. C2 (extrapolated from BET inhibitor series, exact values target-dependent; n.b. these are class-level estimates, not direct measurements for the exact compound). |
| Conditions | In vitro BRD4(1) AlphaScreen assay; recombinant BRD4 bromodomain; pH 7.4, 25°C; as described in Hewings et al. (2011) for related 3,5-dimethylisoxazole ligands. |
Why This Matters
The ethyl linker is predicted to maximize binding affinity for bromodomain targets relative to shorter or longer linker analogs, directly affecting hit identification success rates and the quality of chemical probes derived from this scaffold.
- [1] Hewings, D. S., Wang, M., Philpott, M., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. View Source
- [2] Dawson, M. A., Prinjha, R. K., Dittmann, A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529–533. View Source
